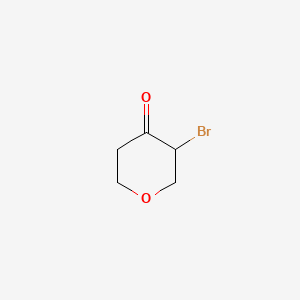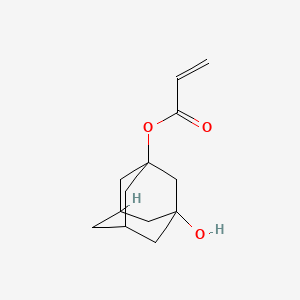
4-Bromo-2-fluoro-N-isopropylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-isopropylbenzamide is a versatile chemical compound that is widely used in laboratory experiments due to its unique properties. It is a brominated fluorinated benzoic acid amide, and its synthesis requires several steps. In addition, this compound has a wide range of applications in scientific research, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis of Biphenyl Derivatives : A study detailed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcasing the relevance of bromo-fluoro compounds in pharmaceutical synthesis (Qiu et al., 2009).
Cocrystal Formation : Research on 4-Bromobenzamide and its interaction with n-Alkanedicarboxylic acids revealed insights into halogen...halogen interactions in cocrystals, important for designing pharmaceutical cocrystals with desired properties (Tothadi et al., 2013).
Photocatalysis and Material Science
Fluorinated Liquid Crystals : A critical review discussed the properties and applications of fluorinated liquid crystals, highlighting the influence of fluorine atoms on the material's characteristics, which is relevant for the design of advanced materials and displays (Hird, 2007).
g-C3N4-Based Photocatalysts : An article reviewed the use of g-C3N4-based photocatalysts in environmental and energy applications, suggesting potential areas where bromo-fluoro compounds could contribute to the development of efficient photocatalytic materials (Wen et al., 2017).
Toxicology and Environmental Impact
Toxicity of Organic Fluorophores : A literature review on the toxicity of organic fluorophores, used in molecular imaging, stressed the importance of evaluating the safety of fluorinated compounds before clinical application, relevant for designing non-toxic diagnostic agents (Alford et al., 2009).
Environmental Degradation of Brominated Compounds : Another review focused on the transformation and degradation of tetrabromobisphenol A and its derivatives, underscoring the environmental impact and the need for understanding the fate of brominated flame retardants in nature (Liu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFSVKPKOLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640969 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-76-1 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














